molecular formula C31H60O4 B12644075 Docosyl hydrogen azelate CAS No. 94236-78-9

Docosyl hydrogen azelate

Cat. No.: B12644075
CAS No.: 94236-78-9
M. Wt: 496.8 g/mol
InChI Key: CNIVJDHCHFZRFX-UHFFFAOYSA-N
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Description

Docosyl hydrogen azelate is a chemical compound with the molecular formula C31H60O4. It is an ester formed from azelaic acid and docosanol. Azelaic acid is a naturally occurring dicarboxylic acid, while docosanol is a saturated fatty alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl hydrogen azelate can be synthesized through the esterification of azelaic acid with docosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale esterification of azelaic acid with docosanol. The process may include the use of continuous reactors and distillation units to ensure the efficient removal of water and the purification of the final product. The use of biobased feedstocks, such as oleic acid, for the production of azelaic acid is also gaining attention due to its sustainability and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Docosyl hydrogen azelate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Hydrolysis: The ester bond can be hydrolyzed to yield azelaic acid and docosanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products

    Oxidation: Azelaic acid and corresponding carboxylic acids.

    Reduction: Docosanol and corresponding alcohols.

    Hydrolysis: Azelaic acid and docosanol.

Mechanism of Action

The mechanism of action of docosyl hydrogen azelate involves its interaction with cellular components. In biological systems, it may inhibit the synthesis of cellular proteins and interfere with metabolic pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosyl hydrogen azelate combines the properties of both azelaic acid and docosanol, making it a versatile compound with applications in multiple fields. Its unique structure allows it to participate in various chemical reactions and exhibit a range of biological activities.

Properties

CAS No.

94236-78-9

Molecular Formula

C31H60O4

Molecular Weight

496.8 g/mol

IUPAC Name

9-docosoxy-9-oxononanoic acid

InChI

InChI=1S/C31H60O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29-35-31(34)28-25-22-20-21-24-27-30(32)33/h2-29H2,1H3,(H,32,33)

InChI Key

CNIVJDHCHFZRFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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